molecular formula C10H13NO2 B13565269 Methyl 6-amino-2,3-dimethylbenzoate

Methyl 6-amino-2,3-dimethylbenzoate

Cat. No.: B13565269
M. Wt: 179.22 g/mol
InChI Key: HQXXMRIBSPWVNV-UHFFFAOYSA-N
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Description

Methyl 6-amino-2,3-dimethylbenzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, featuring an amino group at the 6th position and two methyl groups at the 2nd and 3rd positions. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-amino-2,3-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 6-amino-2,3-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2,3-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the reagent used.

Scientific Research Applications

Methyl 6-amino-2,3-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-amino-2,3-dimethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3,5-dimethylbenzoate
  • Methyl 2-amino-3,5-dimethylbenzoate
  • Methyl 6-amino-2,4-dimethylbenzoate

Uniqueness

Methyl 6-amino-2,3-dimethylbenzoate is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not.

Properties

IUPAC Name

methyl 6-amino-2,3-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-5-8(11)9(7(6)2)10(12)13-3/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXXMRIBSPWVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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